4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine is a chemical compound known for its unique structure and reactivity It contains a boron atom within a dioxaborolane ring, which is attached to a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine typically involves the formation of the dioxaborolane ring followed by its attachment to the naphthyridine core. One common method involves the reaction of pinacol with boron trihalides to form the dioxaborolane ring. This intermediate is then coupled with a naphthyridine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, reduced naphthyridine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine involves its interaction with various molecular targets. The boron atom within the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a valuable tool in chemical biology for labeling and detecting biomolecules. The naphthyridine moiety can interact with DNA and proteins, potentially influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a naphthyridine.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group, offering different reactivity and applications.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring, providing unique properties for specific applications.
Uniqueness
What sets 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine apart is its combination of the dioxaborolane ring and the naphthyridine moiety. This unique structure imparts distinct chemical properties, making it highly versatile for various applications in research and industry .
Properties
Molecular Formula |
C14H17BN2O2 |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-9-17-12-10(11)6-5-8-16-12/h5-9H,1-4H3 |
InChI Key |
ZYAYVSNZJISIIY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=NC=C2 |
Origin of Product |
United States |
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